2-(3-溴吡啶-4-基)丙醇

描述

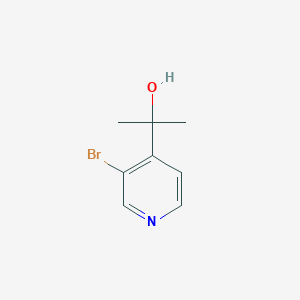

“2-(3-Bromopyridin-4-yl)propan-2-ol” is a brominated derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecule consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with a bromine atom attached to the 3-position and a propan-2-ol group attached to the 4-position .Chemical Reactions Analysis

As a brominated pyridine derivative, this compound would likely participate in reactions typical of halogenated aromatic compounds and alcohols. This could include substitution reactions, elimination reactions, and reactions involving the hydroxyl group .Physical And Chemical Properties Analysis

Based on its structure, we can predict that “2-(3-Bromopyridin-4-yl)propan-2-ol” is likely to be a solid or liquid at room temperature. It probably has a relatively high boiling point due to the presence of the bromine atom, which is a heavy atom that increases the molecular weight .科学研究应用

合成和抗真菌性能

- 通过铜催化的叠氮化物炔环加成反应合成的 2-(1-芳基-1H-1,2,3-三唑-4-基)丙烷-2-醇,显示出对念珠菌菌株的显着体外抗真菌活性,突出了潜在的药物应用 (Lima-Neto 等人,2012)。

有机合成中的催化性能

- 该化合物已用于 3-溴吡啶与磺酰胺的交叉偶联反应,由 CuI/1,3-二(吡啶-2-基)丙烷-1,3-二酮催化,证明了其在制备 N-(3-吡啶基)-取代的仲磺酰胺和叔磺酰胺中的用途 (Han,2010)。

在降低候选药物中的诱变性中的作用

- 已探索了类似于 2-(3-溴吡啶-4-基)丙烷-2-醇的含有 3-甲氧基-2-氨基吡啶的化合物中的结构修饰,以降低肿瘤候选药物中的诱变潜力和药物-药物相互作用 (Palmer 等人,2012)。

抗菌剂的开发

- 已合成并评估了与本化合物相关的衍生物,如 3-氨基-2-(4-溴苯基)丙烷-1-醇,以了解它们作为抗菌剂的潜力,进一步强调了该化合物在医学研究中的相关性 (Doraswamy & Ramana,2013)。

光催化 CO2 还原

- 该化合物已在超分子金属配合物的背景下研究了光催化 CO2 还原,展示了其在环境应用中的潜力 (Gholamkhass 等人,2005)。

β-肾上腺素能受体阻滞剂中的心脏选择性

- 对与 2-(3-溴吡啶-4-基)丙烷-2-醇在化学上相关的 1-[(4-羟基苯乙基)氨基]-3-(芳氧基)丙烷-2-醇的研究,提供了对 β-肾上腺素能受体阻滞剂心脏选择性的见解,这与心血管疾病的治疗相关 (Rzeszotarski 等人,1979)。

作用机制

Without specific information about the use of this compound, it’s difficult to provide a mechanism of action. If it’s used as a pharmaceutical, the mechanism would depend on the specific biological target. If it’s used as a reagent in a chemical reaction, the mechanism would depend on the specific reaction .

未来方向

The future directions for research on this compound would depend on its applications. If it’s a pharmaceutical, future research could involve studying its efficacy and safety in more detail, potentially through clinical trials. If it’s a chemical reagent, future research could involve finding new reactions that it can participate in, or improving the yield or selectivity of existing reactions .

属性

IUPAC Name |

2-(3-bromopyridin-4-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-8(2,11)6-3-4-10-5-7(6)9/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDWPHZYMLRGOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=NC=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromopyridin-4-yl)propan-2-ol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2839857.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![benzo[c][1,2,5]thiadiazol-5-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2839863.png)

![Tert-butyl 7-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2839866.png)

![N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]prop-2-enamide](/img/structure/B2839870.png)

![2'-Amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2839878.png)

![2-(2,3-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2839879.png)